molecular formula C13H14N2O B14478166 6-Ethoxynaphthalene-2-carboximidamide CAS No. 68464-16-4

6-Ethoxynaphthalene-2-carboximidamide

Cat. No.: B14478166
CAS No.: 68464-16-4
M. Wt: 214.26 g/mol
InChI Key: KRYGULGOIGTKOT-UHFFFAOYSA-N
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Description

6-Ethoxynaphthalene-2-carboximidamide is an organic compound with a naphthalene backbone substituted with an ethoxy group at the 6-position and a carboximidamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxynaphthalene-2-carboximidamide typically involves the reaction of 6-ethoxynaphthalene with a suitable reagent to introduce the carboximidamide group. One common method is the reaction of 6-ethoxynaphthalene with cyanamide under acidic conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxynaphthalene-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethoxynaphthalene-2-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and dyes

Mechanism of Action

The mechanism of action of 6-Ethoxynaphthalene-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxynaphthalene-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 6-position and carboximidamide group at the 2-position allow for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

68464-16-4

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

6-ethoxynaphthalene-2-carboximidamide

InChI

InChI=1S/C13H14N2O/c1-2-16-12-6-5-9-7-11(13(14)15)4-3-10(9)8-12/h3-8H,2H2,1H3,(H3,14,15)

InChI Key

KRYGULGOIGTKOT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)C(=N)N

Origin of Product

United States

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